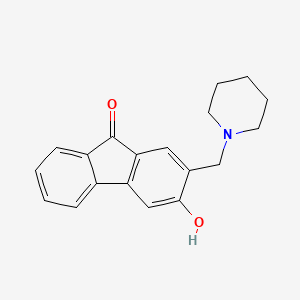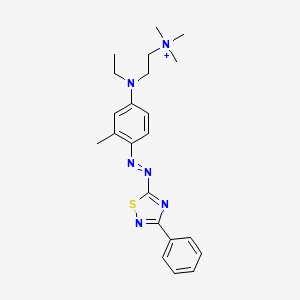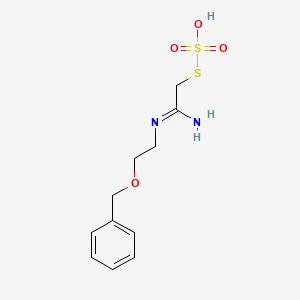![molecular formula C8H8ClN3O B13824008 2-(6-Chloroimidazo[1,2-B]pyridazin-3-YL)ethan-1-OL](/img/structure/B13824008.png)
2-(6-Chloroimidazo[1,2-B]pyridazin-3-YL)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-imidazo[1,2-b]pyridazine-3-methanol is a heterocyclic compound that features a fused imidazo-pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-imidazo[1,2-b]pyridazine-3-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-3-nitroimidazo[1,2-b]pyridazine with reducing agents to yield the desired methanol derivative . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 6-chloro-imidazo[1,2-b]pyridazine-3-methanol may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
6-Chloro-imidazo[1,2-b]pyridazine-3-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted imidazo[1,2-b]pyridazine derivatives.
科学的研究の応用
6-Chloro-imidazo[1,2-b]pyridazine-3-methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antiparasitic agent against kinetoplastid parasites such as Leishmania spp.
Industry: Utilized in the development of novel ligands for gamma-hydroxybutyric acid (GHB) binding sites.
作用機序
The mechanism of action of 6-chloro-imidazo[1,2-b]pyridazine-3-methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as kinases and acetylcholinesterase.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, contributing to its antiproliferative and anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- 6-Chloro-3-nitroimidazo[1,2-b]pyridazine
- 6-Chloro-5-methylpyridazine-3-amine
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
Uniqueness
6-Chloro-imidazo[1,2-b]pyridazine-3-methanol is unique due to its specific substitution pattern and the presence of a methanol group, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity .
特性
分子式 |
C8H8ClN3O |
|---|---|
分子量 |
197.62 g/mol |
IUPAC名 |
2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethanol |
InChI |
InChI=1S/C8H8ClN3O/c9-7-1-2-8-10-5-6(3-4-13)12(8)11-7/h1-2,5,13H,3-4H2 |
InChIキー |
BRWOFVOJFUYDBX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NN2C1=NC=C2CCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Oxabicyclo[4.1.0]heptan-3-yl 2-(7-oxabicyclo[4.1.0]heptan-3-yl)acetate](/img/structure/B13823945.png)



![methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate](/img/structure/B13823983.png)

![(5R)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one](/img/structure/B13823987.png)

![4-{5-[(2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B13823998.png)

![5-[(3R,3aR,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl]pentanoic acid](/img/structure/B13824012.png)

![Ethanone, 1-[4-(aminoethynyl)phenyl]-](/img/structure/B13824024.png)
